molecular formula C9H10N2O3 B1598821 Ethyl 3-(2-pyrazinyl)-3-oxopropanoate CAS No. 62124-77-0

Ethyl 3-(2-pyrazinyl)-3-oxopropanoate

Cat. No. B1598821
CAS RN: 62124-77-0
M. Wt: 194.19 g/mol
InChI Key: OPBDMDPBJKVMNL-UHFFFAOYSA-N
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Description

Ethyl 3-(2-pyrazinyl)-3-oxopropanoate, also known as ethyl pyrazinyl ketoximate (EPK), is a compound that has been studied for its potential applications in pharmaceuticals, agriculture, and biotechnology. EPK is an organophosphate ester that has been found to have a wide range of biological activities, including insecticidal, fungicidal, and herbicidal properties. EPK has also been studied for its potential as a therapeutic agent for the treatment of certain diseases, such as cancer and Alzheimer’s disease.

Scientific Research Applications

Ethylene Biosynthesis Inhibition

Research has shown that Pyrazinamide, a derivative, acts as an inhibitor of ethylene biosynthesis in Arabidopsis thaliana. This inhibition suggests potential applications in regulating plant metabolism, specifically in extending the shelf life of fruits and flowers by suppressing ethylene, a critical hormone in the ripening and senescence processes (Sun et al., 2017).

Antimicrobial Activity

The synthesis of substituted chromeno[2,3-d]pyrimidinone derivatives using Ethyl 3-(2-pyrazinyl)-3-oxopropanoate has shown promising in vitro antimicrobial activity against various bacterial and fungal strains. This application underscores its potential in developing new antimicrobial agents (Ghashang et al., 2013).

Fungicides and Bactericides Development

Ethyl 3-(2-pyrazinyl)-3-oxopropanoate's ability to couple with different diazotised sulphonamide bases, forming derivatives with marginal antifungal and antibacterial activity, highlights its potential in the development of fungicides and bactericides (Ahluwalia et al., 1986).

Polymer Modification

The compound has been used in the modification of polymer side chains, specifically in tuning the properties of poly(2-oxazoline)s. Through isocyanide-based multicomponent reactions, it aids in the straightforward adjustment of polymer properties, including the cloud point and glass transition temperatures, which is vital for biomedical applications (Sehlinger et al., 2015).

Synthesis of Nitrogen Heterocycles

Efficient synthesis methods have been developed for nitrogen-containing heterocycles, such as pyrazole, triazole, pyridinone, and pyrimidinone derivatives, from Ethyl 3-(2-pyrazinyl)-3-oxopropanoate. This application is significant in the pharmaceutical industry for the development of new medicinal compounds (Behalo & Aly, 2011).

Antioxidant Properties

The compound has been linked to the synthesis of phenolic compounds with significant antioxidant activities. This suggests its role in developing natural antioxidant sources, which could benefit food preservation and health supplements (Zhang et al., 2009).

properties

IUPAC Name

ethyl 3-oxo-3-pyrazin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-6-10-3-4-11-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBDMDPBJKVMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211185
Record name Ethyl beta-oxopyrazinepropionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-pyrazinyl)-3-oxopropanoate

CAS RN

62124-77-0
Record name 2-Ethoxycarbonylmethylcarbonylpyrazine
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URL https://commonchemistry.cas.org/detail?cas_rn=62124-77-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl beta-oxopyrazinepropionate
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Record name Ethyl beta-oxopyrazinepropionate
Source EPA DSSTox
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Record name Ethyl β-oxopyrazinepropionate
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Synthesis routes and methods

Procedure details

To a stirred solution of diethyl malonate (1.25 ml, 1.32 g) in THF (20 ml) under an atmosphere of nitrogen at −60° C. was added nbutyl lithium (2.5 M, 9 ml) dropwise over 15 min, keeping the temperature constant. The reaction became a cloudy white colour from the formation of the di-lithium salt then became yellowish. After 10 min, the reaction was cooled to −78° C., when a solution of pyrazine-2-carbonyl chloride (0.5 g, dark purple solution in THF (10 ml)) was added dropwise over 15 min. The reaction then warmed to −45° C. and stirred for 1 h. The reaction was then poured into 1 M HCl solution (35 ml) with stirring. This was transferred to a separating funnel, and extracted with CH2Cl2 (2×150 ml). The combined organic layers were then washed with sat. NaCO3 soln (1×30 ml) and then dried over MgSO4, filtered and concentrated in vacuo to give the product as a brown oil. Yield 0.65 g, 45%.
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
di-lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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